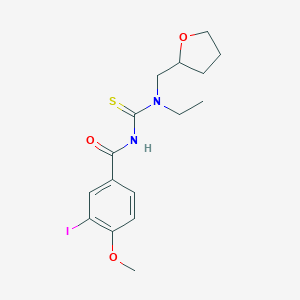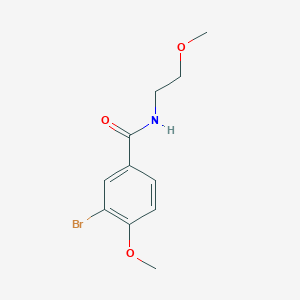
N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with a complex structure that includes a tetrahydrofuran ring, an ethyl group, a carbamothioyl group, an iodine atom, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the ethyl group, and the attachment of the carbamothioyl and methoxybenzamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea include other benzamide derivatives and compounds with similar functional groups, such as:
- N-[ethyl(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-iodo-4-methylbenzamide
- N-[ethyl(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-chloro-4-methoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H21IN2O3S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C16H21IN2O3S/c1-3-19(10-12-5-4-8-22-12)16(23)18-15(20)11-6-7-14(21-2)13(17)9-11/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,18,20,23) |
Clave InChI |
PQLDAXFLQTWNQN-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCO1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)I |
SMILES canónico |
CCN(CC1CCCO1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318566.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B318570.png)
![N-[4-(benzylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B318571.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318572.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B318576.png)
![2-(4-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B318578.png)
![1-[2-(4-Methylphenoxy)propanoyl]indoline](/img/structure/B318579.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318581.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318583.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)



